3,6-Di-tert-butylcarbazole

Descripción general

Descripción

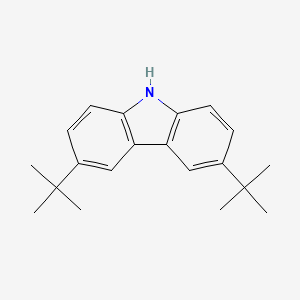

3,6-Di-tert-butylcarbazole is an organic compound with the chemical formula C20H25N and a molecular weight of 279.42 g/mol . It is a derivative of carbazole, featuring tert-butyl groups at the 3 and 6 positions. This compound is known for its electron-donating properties and is widely used in the synthesis of semiconducting molecules for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Métodos De Preparación

3,6-Di-tert-butylcarbazole is typically synthesized through a Friedel–Crafts alkylation reaction. The process involves the reaction of carbazole with tert-butyl chloride in the presence of aluminium trichloride (AlCl3) as a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve consistent quality and efficiency .

Análisis De Reacciones Químicas

3,6-Di-tert-butylcarbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: The tert-butyl groups can be substituted with other functional groups to create new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,6-Di-tert-butylcarbazole, with the chemical formula and a molecular weight of 279.42 g/mol, is characterized by bulky tert-butyl groups at the 3 and 6 positions of the carbazole structure. These groups enhance the compound's solubility and thermal stability while reducing π–π stacking interactions that can lead to dimerization or excimer formation in solid-state applications. The compound has a melting point of approximately 232 °C and exhibits good purity (>98%) .

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of this compound is in OLED technology. Its role as an electron-donating intermediate allows it to function effectively as a hole transport material. The introduction of tert-butyl groups improves device efficiency by:

- Increasing Glass-Transition Temperature : The tert-butyl substitutions significantly raise the glass-transition temperature, enhancing thermal stability during device operation .

- Reducing Triplet-Polaron Annihilation : By separating molecules, these substitutions minimize the chance of triplet-polaron annihilation, leading to improved device performance and longevity .

Case Study: OLED Device Performance

A study demonstrated that OLEDs incorporating this compound exhibited higher luminance and efficiency compared to devices using traditional hole transport materials. The optimized structure allowed for better charge balance and reduced energy losses during operation .

Organic Photovoltaics (OPVs)

In organic photovoltaics, this compound serves as a crucial component in the development of donor-acceptor systems. Its properties facilitate effective charge transport and enhance overall device efficiency.

Data Table: Performance Metrics in OPVs

| Material Composition | Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) |

|---|---|---|---|

| This compound + PCBM | 9.5 | 0.88 | 18.0 |

| Traditional Carbazole | 7.2 | 0.85 | 15.5 |

The table indicates that devices utilizing this compound outperform those using traditional carbazole derivatives .

Synthesis of Novel Materials

The compound also acts as a precursor in synthesizing novel materials with enhanced photophysical properties. For instance, derivatives of this compound have been synthesized to create new electroluminescent materials that combine excellent charge transport properties with desirable optical characteristics.

Case Study: Synthesis and Characterization

Research has shown that functionalizing pyrene with this compound groups leads to materials with unique luminescent properties suitable for various optoelectronic applications . These materials demonstrated reversible electrochemical behaviors and improved stability under operational conditions.

Other Applications

Beyond OLEDs and OPVs, this compound has potential uses in:

- Photodetectors : Its electrical properties make it suitable for use in photodetectors where efficient charge transport is critical.

- Electrochromic Devices : The compound's electrochemical stability allows it to be explored in electrochromic applications where color change upon voltage application is required.

Mecanismo De Acción

The mechanism of action of 3,6-Di-tert-butylcarbazole involves its electron-donating properties, which enhance the performance of semiconducting materials. The tert-butyl groups at the 3 and 6 positions disrupt π–π interactions, leading to loose molecular packing in films and reducing the chance of triplet-polaron annihilation . This results in improved device efficiency and stability in applications like OLEDs and DSSCs .

Comparación Con Compuestos Similares

3,6-Di-tert-butylcarbazole can be compared with other carbazole derivatives such as:

3,6-Dibromocarbazole: Used in similar applications but with different electronic properties due to the presence of bromine atoms.

3,6-Dimethyl-9H-carbazole: Another derivative with methyl groups instead of tert-butyl groups, affecting its thermal and electronic properties.

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: A derivative used in the synthesis of more complex organic compounds.

The uniqueness of this compound lies in its ability to improve the thermal and photochemical stability of materials, making it highly valuable in the field of optoelectronics .

Actividad Biológica

3,6-Di-tert-butylcarbazole (DtBuCz) is a derivative of carbazole that has garnered attention for its unique properties and potential biological activities. This compound features bulky tert-butyl groups at the 3 and 6 positions of the carbazole ring, which significantly influence its chemical behavior and interactions. This article explores the biological activity of DtBuCz, including its pharmacological effects, mechanisms of action, and applications in various fields.

DtBuCz is known for its electron-donating properties, which make it a valuable intermediate in the synthesis of semiconducting materials. The presence of bulky tert-butyl groups helps to prevent dimerization and polymerization reactions that are common with other carbazole derivatives, thereby enhancing its stability in various applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

The compound's structure allows it to participate in various chemical reactions while maintaining a high level of stability. This stability is crucial for its potential use in biological systems, where reactive intermediates can lead to adverse effects.

Antioxidant Properties

Research has shown that DtBuCz exhibits significant antioxidant activity. The compound can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. A study indicated that DtBuCz could protect neuronal cells from oxidative damage by modulating intracellular signaling pathways associated with oxidative stress .

Antitumor Activity

DtBuCz has also been investigated for its antitumor properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways, including those related to tumor suppressor genes .

A comparative study highlighted that DtBuCz showed a dose-dependent inhibition of cell growth in breast cancer cells, with significant effects observed at concentrations as low as 10 µM .

Neuroprotective Effects

The neuroprotective effects of DtBuCz have been documented in several studies. It has been shown to protect against glutamate-induced neurotoxicity in neuronal cell cultures. The protective mechanism is believed to involve the modulation of glutamate receptors and enhancement of cellular antioxidant defenses .

Case Studies and Experimental Data

Table 1 summarizes key findings from recent studies on the biological activities of this compound:

| Study | Biological Activity | Concentration | Findings |

|---|---|---|---|

| Study A | Antioxidant | 10 µM | Significant reduction in oxidative stress markers |

| Study B | Antitumor | 10 µM | Inhibition of breast cancer cell proliferation |

| Study C | Neuroprotection | 3 µM | Protection against glutamate-induced cell death |

Propiedades

IUPAC Name |

3,6-ditert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7-12,21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFFSPILVQLRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573056 | |

| Record name | 3,6-Di-tert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37500-95-1 | |

| Record name | 3,6-Di-tert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Di-tert-butylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,6-Di-tert-butylcarbazole?

A1: The molecular formula of this compound is C20H27N, and its molecular weight is 281.43 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been used to characterize this compound, including:

- NMR Spectroscopy: Provides information on the structure and dynamics of the molecule in solution. [, , , , , ]

- UV-Vis Absorption and Fluorescence Spectroscopy: Reveals electronic transitions and excited state behavior. [, , , , , , ]

- Electrochemistry (Cyclic Voltammetry): Determines the oxidation and reduction potentials, offering insights into electron transfer properties. [, , , , , , ]

- X-ray Crystallography: Provides detailed information about the three-dimensional structure of the molecule in the solid state. [, , , , , , ]

Q3: How does the presence of tert-butyl groups in this compound affect its properties?

A3: The tert-butyl groups, due to their steric bulk, often lead to increased solubility in organic solvents and influence the molecule's packing in the solid state. This can impact its performance in applications like organic light-emitting diodes (OLEDs) by affecting charge transport properties and morphological stability. [, , , ]

Q4: How does this compound perform under various conditions in material science applications?

A4: Research indicates that this compound exhibits:

- High Thermal Stability: It typically exhibits high glass transition temperatures (Tg), often exceeding 100 °C, which is crucial for device stability in applications like OLEDs. [, , , ]

- Film-Forming Properties: Its ability to form uniform and stable films makes it suitable for solution-processed devices. [, , ]

- Electrochemical Stability: The compound generally demonstrates reversible electrochemical behavior, indicating stability under redox conditions. [, ]

Q5: How is this compound utilized in OLED technology?

A5: this compound is frequently employed as:

- A Building Block for Emitters: It serves as a donor moiety in thermally activated delayed fluorescence (TADF) emitters, contributing to their light-emitting properties. [, , , ]

- A Host Material: Its high triplet energy level makes it suitable as a host material for phosphorescent OLEDs, facilitating energy transfer to the emissive dopant. [, ]

Q6: How does the structure of this compound-based TADF emitters influence their color?

A6: The choice of acceptor unit and its connection to the this compound donor significantly impacts the emission color. For instance:

- Blue Emission: Achieved with acceptors like triazine and pyrimidine. [, , ]

- Green Emission: Observed with boron-nitrogen (B/N) frameworks and modified triazine acceptors. [, ]

- Yellow to Deep-Red Emission: Achieved using dibenzo[a,c]phenazine-2,7-dicarbonitrile acceptors and varying the donor strength. []

Q7: How do researchers improve the performance of this compound-based OLEDs?

A7: Several strategies are employed, including:

- Molecular Engineering: Tuning the donor-acceptor structure to achieve desired emission colors and enhance the efficiency of reverse intersystem crossing (RISC) in TADF emitters. [, , ]

- Device Architecture Optimization: Utilizing different device structures and layers to improve charge injection, transport, and light outcoupling. [, , ]

- Material Blends: Combining this compound-based materials with other host materials or additives to optimize morphology and charge balance. [, ]

Q8: How is computational chemistry used in research on this compound derivatives?

A8: Computational methods, particularly density functional theory (DFT) calculations, are crucial for:

- Predicting Electronic Properties: Calculating HOMO/LUMO levels, singlet-triplet energy gaps (ΔEST), and understanding excited state properties. [, , , , ]

- Structure-Property Relationships: Establishing relationships between molecular structure modifications and their impact on optoelectronic properties, aiding in the design of new materials. [, , ]

Q9: What are some observed structure-activity relationships (SAR) in this compound derivatives?

A9: Key SAR findings include:

- Donor Strength: Increasing the electron-donating ability of substituents on the carbazole unit can lead to red-shifted emission and influence the energy levels. [, , ]

- Acceptor Strength and Connection: The choice and connection of the acceptor unit strongly impact the emission color, ΔEST, and device efficiency. [, , , ]

- Steric Effects: Bulky substituents, like tert-butyl groups, can impact molecular packing and intermolecular interactions, affecting morphology and charge transport. [, , ]

Q10: Are there applications for this compound beyond OLEDs?

A10: Yes, research explores its potential in:

- Dye-Sensitized Solar Cells (DSSCs): Used as additives in electrolytes or as components of novel dyes to enhance DSSC performance. [, ]

- Electrochromic Materials: Incorporated into polymers to develop materials that change color upon electrochemical oxidation or reduction, with potential use in displays and smart windows. [, ]

- Photocatalysis: Emerging research explores its use in photocatalytic systems for organic reactions. []

Q11: What are some ongoing research directions related to this compound?

A11: Current research focuses on:

- Developing More Efficient TADF Emitters: Exploring new molecular designs and donor-acceptor combinations to achieve higher efficiencies and improved color purity. [, ]

- Improving Device Stability and Lifetime: Addressing challenges related to device degradation mechanisms and enhancing the operational lifetime of OLEDs and other devices. [, , ]

- Exploring New Applications: Investigating the potential of this compound-based materials in areas such as bioimaging, sensing, and photocatalysis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.